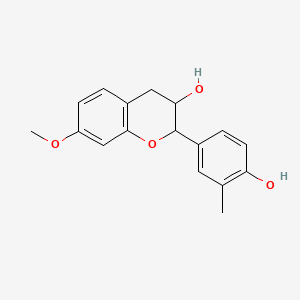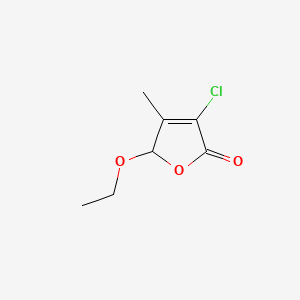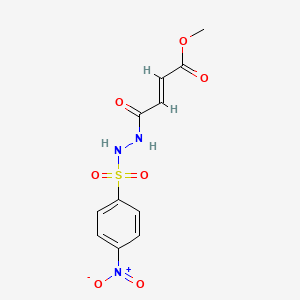
(2,4,6-Trimethylphenyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trimethylphenyl)phosphonic dichloride, also known as phosphonic dichloride, (2,4,6-trimethylphenyl)-, is an organophosphorus compound with the molecular formula C9H11Cl2OP and a molecular weight of 237.06 g/mol . This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,6-trimethylphenyl ring, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4,6-trimethylphenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Trimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form phosphonic esters.
Amines: Requires a base such as triethylamine to form phosphonic amides.
Thiols: Reacts in the presence of a base to form phosphonic thioesters.
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Thioesters: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Trimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2,4,6-Trimethylphenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which facilitates the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Dichlorophenylphosphine oxide: Contains a dichlorophosphine oxide group attached to a phenyl ring.
Uniqueness
(2,4,6-Trimethylphenyl)phosphonic dichloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other phosphonic dichlorides. This structural feature can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
114070-55-2 |
|---|---|
Molekularformel |
C9H11Cl2OP |
Molekulargewicht |
237.06 g/mol |
IUPAC-Name |
2-dichlorophosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl2OP/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
LTOCGTXJKWDABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)


![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)

![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
